molecular formula C18H25BO6 B1412700 Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1948233-47-3

Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl1,3,2-dioxaborolan-2-yl)benzoate

Cat. No.: B1412700
CAS No.: 1948233-47-3
M. Wt: 348.2 g/mol
InChI Key: GOLJBOHAXNVTFO-CQSZACIVSA-N
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Description

Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative featuring a benzoate core substituted with a tetrahydrofuran (THF) ring and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions due to its boronate moiety, which facilitates the formation of carbon-carbon bonds in organic synthesis . Its stereochemistry, conferred by the (3R)-tetrahydrofuran-3-yl group, plays a critical role in its reactivity and applications in asymmetric synthesis .

Properties

IUPAC Name

methyl 3-[(3R)-oxolan-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25BO6/c1-17(2)18(3,4)25-19(24-17)13-8-12(16(20)21-5)9-15(10-13)23-14-6-7-22-11-14/h8-10,14H,6-7,11H2,1-5H3/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLJBOHAXNVTFO-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC3CCOC3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O[C@@H]3CCOC3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25BO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme Summary:

Benzoic acid derivative → Esterification → Benzoate ester
Benzoate ester + THF derivative → Ether formation → Tetrahydrofuran-linked benzoate
Borylation of the aromatic ring → Boronate ester attachment

Detailed Preparation Methods

Formation of the Benzoate Ester

  • Reactants: A suitable benzoic acid derivative (possibly 3-hydroxybenzoic acid or a derivative with a leaving group) and methanol.
  • Reaction Conditions: Acid catalysis using sulfuric acid or p-toluenesulfonic acid under reflux conditions.
  • Outcome: Formation of methyl benzoate or a methyl ester precursor.

Representative Reaction:

C6H4(OH)COOH + CH3OH → C6H4(OH)COOCH3 + H2O

Note: The esterification is driven to completion by excess methanol and removal of water.

Ether Formation with Tetrahydrofuran Derivative

  • Reactants: The benzoate ester and a protected or functionalized tetrahydrofuran (THF) derivative, often bearing a leaving group (e.g., halide or tosylate).
  • Reaction Conditions: Basic conditions using potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide (DMF) or acetonitrile.
  • Mechanism: Nucleophilic substitution (SN2) where the phenolate or phenoxide ion attacks the electrophilic carbon attached to the leaving group in the THF derivative, forming the ether linkage.

Representative Reaction:

Benzoate phenolate + THF-alkyl halide → Ether linkage

Attachment of the Dioxaborolane Group

  • Reactants: The aromatic compound with the ether linkage and a bis(pinacolato)diboron reagent.
  • Catalysts: Palladium-based catalysts such as Pd(dppf)Cl2 or Pd(PPh3)4.
  • Reaction Conditions: Reflux in an inert atmosphere (nitrogen or argon), with a base like potassium acetate or sodium tert-butoxide.
  • Outcome: Formation of the boronate ester at the 5-position of the aromatic ring.

Representative Reaction:

Aryl halide or triflate + bis(pinacolato)diboron → Boronate ester

Reaction Conditions and Optimization

Step Reagents Solvent Catalyst Temperature Notes
Esterification Benzoic acid derivative + methanol None (acid catalyzed) Sulfuric acid or p-toluenesulfonic acid Reflux (~65°C) Excess methanol shifts equilibrium
Ether formation Phenolate + THF derivative DMF or acetonitrile None or base (K2CO3, NaH) Room temperature to 80°C SN2 mechanism, inert atmosphere preferred
Boronate coupling Aromatic ether + bis(pinacolato)diboron Toluene or dioxane Pd catalyst 80-110°C Under inert atmosphere, base present

Industrial Scale Considerations

Data Table: Summary of Preparation Methods

Method Stage Key Reagents Typical Conditions Yield Range References/Notes
Esterification Benzoic acid derivative, methanol Acid catalysis, reflux 85-95% Common esterification protocols
Ether Formation Phenolate, THF derivative Base, aprotic solvent, 25-80°C 70-90% SN2 substitution, regioselectivity control
Boronate Ester Formation Aryl halide, bis(pinacolato)diboron Pd catalysis, 80-110°C 60-85% Cross-coupling, high selectivity

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler boron-containing compounds .

Scientific Research Applications

Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.

    Biology: The compound is studied for its potential as a biochemical probe or as a building block for biologically active molecules.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: The compound is used in the production of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism by which Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The tetrahydrofuran ring and benzoate ester also contribute to the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Methyl 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 480425-35-2)

  • Structure : Lacks the tetrahydrofuran-3-yloxy substituent but retains the boronate ester and methyl benzoate groups.
  • Properties : Melting point 91–95°C, boiling point 364.3°C, and density 1.08 g/cm³ .
  • Applications : Widely used as a cross-coupling reagent but exhibits lower stereochemical complexity compared to the target compound .

Methyl 3-((tetrahydro-2H-pyran-4-yl)methoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1948233-84-8)

  • Structure : Replaces the THF ring with a tetrahydropyran (THP) moiety.
  • Properties : Molecular weight 376.26 g/mol, with increased lipophilicity due to the bulkier THP group .

Methyl 2-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1150114-62-7)

  • Structure : Features a hydroxyl group at the 2-position of the benzoate ring.
  • Properties : Enhanced hydrogen-bonding capacity due to the hydroxyl group, improving solubility in polar solvents .
  • Applications : Suitable for pH-sensitive reactions but prone to oxidation under basic conditions .

Physicochemical Properties Comparison

Compound Name Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Density (g/cm³)
Target Compound 376.26* Not reported Not reported Not reported
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate 290.17 91–95 364.3 1.08
Methyl 3-((tetrahydro-2H-pyran-4-yl)methoxy)-5-(dioxaborolan-2-yl)benzoate 376.26 Not reported Not reported Not reported
Methyl 2-hydroxy-5-(dioxaborolan-2-yl)benzoate 306.13 Not reported Not reported Not reported

*Calculated based on molecular formula C₂₀H₂₉BO₆.

Reactivity in Suzuki-Miyaura Cross-Coupling Reactions

  • Target Compound : The (3R)-THF substituent enhances stereoselectivity in asymmetric coupling reactions, as observed in enantioselective syntheses .
  • Analogues without THF/THP Groups : Exhibit faster reaction rates due to reduced steric hindrance but lower enantiomeric excess (e.g., methyl 3-(dioxaborolan-2-yl)benzoate) .
  • Electron-Withdrawing Substituents : Compounds like methyl 6-methoxy-5-(dioxaborolan-2-yl)nicotinate (FF-6927) show improved oxidative stability but require harsher reaction conditions .

Biological Activity

Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a tetrahydrofuran moiety and a dioxaborolane group. Its molecular formula is C21H31B2O5C_{21}H_{31}B_{2}O_{5}, with a molecular weight of approximately 385.29 g/mol. The presence of these functional groups suggests potential interactions with biological targets.

1. Enzyme Inhibition

Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been investigated for its ability to inhibit specific enzymes involved in cellular signaling pathways. For instance, studies indicate that compounds with similar dioxaborolane structures can act as inhibitors of kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor) .

2. Antioxidant Activity

Preliminary research suggests that the compound exhibits antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress within cells, potentially reducing the risk of chronic diseases such as cancer and cardiovascular disorders.

Pharmacological Effects

The biological activity of this compound can be summarized in the following table:

Pharmacological Effect Description
Anticancer Activity Inhibits tumor cell proliferation in vitro; potential for targeting specific cancer types through kinase inhibition.
Antioxidant Properties Reduces oxidative stress markers in cellular models; may protect against cellular damage.
Anti-inflammatory Effects Modulates inflammatory pathways; reduces cytokine production in immune cells.

Case Study 1: Anticancer Potential

A study conducted on various cancer cell lines demonstrated that methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate significantly inhibited cell growth at micromolar concentrations. The mechanism was attributed to its ability to interfere with the phosphorylation processes mediated by key kinases involved in cell cycle regulation .

Case Study 2: Antioxidant Activity

In a controlled experiment involving human fibroblast cells exposed to oxidative stressors, treatment with the compound resulted in a marked decrease in reactive oxygen species (ROS) levels. This suggests its potential utility as a therapeutic agent for conditions characterized by oxidative damage .

Q & A

Basic: What are the established synthetic routes for preparing Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

Methodological Answer:
The synthesis typically involves sequential functionalization of the benzoate core. A representative approach includes:

Boronate Installation : Introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) in THF at reflux .

Etherification : Attach the (3R)-tetrahydrofuran-3-yl-oxy moiety using Mitsunobu conditions (DIAD, PPh₃) with the alcohol derivative of (R)-tetrahydrofuran-3-ol .

Methyl Ester Protection : Ensure the carboxylate group is protected as a methyl ester early in the synthesis to avoid side reactions .

Table 1 : Key Synthetic Steps and Conditions

StepReagents/ConditionsYield (%)Reference
BoronationB₂Pin₂, Pd(dppf)Cl₂, THF, 80°C, 12 h~85
Etherification(R)-THF-3-ol, DIAD, PPh₃, DCM, RT, 24 h~70

Basic: How is the structure and stereochemical purity of this compound confirmed?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR verify the benzoate core, boronate group (δ ~1.3 ppm for pinacol methyl groups), and tetrahydrofuran linkage. NOESY confirms the (3R)-stereochemistry of the tetrahydrofuran moiety .
  • Chiral HPLC : Separates enantiomers (e.g., (R)- vs. (S)-tetrahydrofuran derivatives) using a Chiralpak AD-H column (hexane:IPA = 90:10, 1 mL/min) .
  • X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .

Advanced: How can researchers optimize Suzuki-Miyaura cross-coupling efficiency using this boronate ester?

Methodological Answer:

  • Catalyst Selection : Pd(OAc)₂ with SPhos ligand in toluene/H₂O (3:1) at 100°C enhances coupling efficiency for sterically hindered aryl halides .
  • Solvent Optimization : Use THF/H₂O for electron-deficient partners or DME for electron-rich systems .
  • Base Screening : K₂CO₃ or Cs₂CO₃ improves yields compared to NaOMe in polar aprotic solvents .

Table 2 : Cross-Coupling Optimization Parameters

Partner (Ar-X)Catalyst SystemSolventYield (%)Reference
4-BromoanisolePd(OAc)₂, SPhosToluene/H₂O78
2-ChloropyridinePdCl₂(dtbpf), K₂CO₃THF/H₂O85

Advanced: How do enantiomeric impurities (e.g., (S)-tetrahydrofuran isomer) affect downstream applications?

Methodological Answer:

  • Chiral Contamination : Even 5% (S)-isomer can disrupt stereoselective synthesis (e.g., in pharmaceuticals). Mitigate via:
    • Asymmetric Synthesis : Use chiral auxiliaries or enzymes (e.g., lipase-mediated resolution) .
    • Purification : Chiral stationary phase chromatography (CSP-HPLC) with >99% enantiomeric excess (ee) .

Advanced: What analytical strategies resolve discrepancies in reaction yields or purity?

Methodological Answer:

  • Troubleshooting Yield Variability :
    • Oxygen Sensitivity : Boronate esters degrade in air; use Schlenk techniques or stabilizers like BHT .
    • Byproduct Identification : LC-MS or GC-MS detects side products (e.g., deborylated intermediates) .
  • Purity Discrepancies :
    • HPLC Method Development : Gradient elution (ACN:H₂O + 0.1% TFA) resolves co-eluting impurities .

Safety & Handling: What precautions are critical for handling this compound?

Methodological Answer:

  • Storage : Store at 0–6°C under inert gas (Ar/N₂) in sealed containers to prevent hydrolysis .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid inhalation of dust; use fume hoods .
  • Spill Management : Absorb with silica gel, dispose as hazardous waste .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl1,3,2-dioxaborolan-2-yl)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-[(3R)-tetrahydrofuran-3-yl]oxy-5-(4,4,5,5-tetramethyl1,3,2-dioxaborolan-2-yl)benzoate

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